molecular formula C5H9NO5 B069787 3-Amino-2-hydroxypentanedioic acid CAS No. 174320-28-6

3-Amino-2-hydroxypentanedioic acid

Cat. No. B069787
CAS RN: 174320-28-6
M. Wt: 163.13 g/mol
InChI Key: FYEASJKRDJYNDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2-hydroxypentanedioic acid, also known as homocysteine thiolactone, is a sulfur-containing amino acid that is formed during the metabolism of methionine. It is a cyclic thioester that can be hydrolyzed to form homocysteine, an important intermediate in the biosynthesis of cysteine and methionine. In recent years, this compound has gained attention for its potential role in various physiological and pathological processes.

Mechanism of Action

The exact mechanism of action of 3-Amino-2-hydroxypentanedioic acid is not fully understood. However, it is believed to exert its effects by disrupting the normal function of proteins and enzymes in the body. It has been shown to inhibit the activity of various enzymes involved in the metabolism of this compound, leading to an accumulation of this amino acid in the body.
Biochemical and Physiological Effects:
Elevated levels of this compound have been associated with an increased risk of cardiovascular disease, Alzheimer's disease, and cancer. It has been shown to promote oxidative stress and inflammation, which are key contributors to the development of these diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Amino-2-hydroxypentanedioic acid in lab experiments include its potential as a biomarker for various diseases and its ability to disrupt the normal function of enzymes and proteins in the body. However, its limitations include its potential toxicity at high concentrations and its complex metabolism in the body.

Future Directions

Future research on 3-Amino-2-hydroxypentanedioic acid should focus on identifying its precise role in the development of cardiovascular disease, Alzheimer's disease, and cancer. It should also explore its potential as a therapeutic target for these diseases. Additionally, further studies are needed to determine the optimal methods for measuring this compound levels in the body and to develop new biomarkers for these diseases.

Synthesis Methods

3-Amino-2-hydroxypentanedioic acid can be synthesized by the reaction of methionine with sulfur trioxide or thionyl chloride, followed by hydrolysis of the resulting thiolactone. Alternatively, it can be synthesized by the reaction of this compound with acetic anhydride, followed by hydrolysis of the resulting thiolactone.

Scientific Research Applications

3-Amino-2-hydroxypentanedioic acid has been studied extensively for its potential role in various physiological and pathological processes. It has been implicated in the development of cardiovascular disease, Alzheimer's disease, and cancer. It has also been studied for its potential use as a biomarker for these diseases.

properties

CAS RN

174320-28-6

Molecular Formula

C5H9NO5

Molecular Weight

163.13 g/mol

IUPAC Name

3-amino-2-hydroxypentanedioic acid

InChI

InChI=1S/C5H9NO5/c6-2(1-3(7)8)4(9)5(10)11/h2,4,9H,1,6H2,(H,7,8)(H,10,11)

InChI Key

FYEASJKRDJYNDI-UHFFFAOYSA-N

SMILES

C(C(C(C(=O)O)O)N)C(=O)O

Canonical SMILES

C(C(C(C(=O)O)O)N)C(=O)O

synonyms

Pentanedioic acid, 3-amino-2-hydroxy-, (+)- (9CI)

Origin of Product

United States

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